3-Fluoro-2-methoxyphenylacetic acid

Description

BenchChem offers high-quality 3-Fluoro-2-methoxyphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-methoxyphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

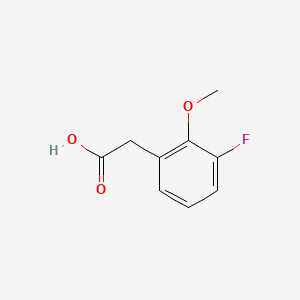

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoro-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-9-6(5-8(11)12)3-2-4-7(9)10/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXZLDFRMHPZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289585 | |

| Record name | 3-Fluoro-2-methoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017778-30-1 | |

| Record name | 3-Fluoro-2-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-methoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methoxyphenylacetic acid is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the phenyl ring can significantly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3] This guide provides a comprehensive overview of the known chemical properties, potential synthetic approaches, and analytical methodologies for 3-Fluoro-2-methoxyphenylacetic acid, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.

Core Chemical Properties

| Property | Value for 3-Fluoro-2-methoxyphenylacetic acid | Notes and Comparative Data |

| IUPAC Name | 2-(3-Fluoro-2-methoxyphenyl)acetic acid[4] | --- |

| Synonyms | 3-Fluoro-2-methoxybenzeneacetic acid[4] | --- |

| CAS Number | 1017778-30-1[4][5] | --- |

| Molecular Formula | C₉H₉FO₃[4][5] | --- |

| Molecular Weight | 184.166 g/mol [4] | --- |

| Melting Point | 87-89 °C | Data for the isomer 3-Fluoro-4-methoxyphenylacetic acid is 111-113 °C. |

| Boiling Point | Not experimentally determined | A predicted boiling point for the isomer 3-Fluoro-4-methoxyphenylacetic acid is 309.0 ± 27.0 °C. |

| Solubility | Not experimentally determined | Fluorinated phenylacetic acids generally exhibit moderate solubility in organic solvents and lower solubility in water.[6] The presence of the methoxy group may enhance solubility in polar solvents.[2] |

| pKa | Not experimentally determined | A predicted pKa for the isomer 3-Fluoro-4-methoxyphenylacetic acid is 4.25 ± 0.10. |

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the synthesis and analysis of 3-Fluoro-2-methoxyphenylacetic acid are scarce in publicly accessible literature. However, general methods for the synthesis and characterization of related fluorinated and methoxylated phenylacetic acids can be adapted.

General Synthetic Approach

A plausible synthetic route for 3-Fluoro-2-methoxyphenylacetic acid could involve the hydrolysis of the corresponding benzyl cyanide derivative. This is a common method for the preparation of phenylacetic acids.[7]

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthetic workflow for 3-Fluoro-2-methoxyphenylacetic acid.

Analytical Characterization

The characterization of 3-Fluoro-2-methoxyphenylacetic acid would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to identify the protons in the molecule, including those on the aromatic ring and the methylene group of the acetic acid side chain.

-

¹³C NMR: Would provide information on the carbon skeleton of the molecule.

-

¹⁹F NMR: Is a crucial technique to confirm the presence and chemical environment of the fluorine atom.

-

-

Mass Spectrometry (MS):

-

Would be employed to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming the structure. Common ionization techniques would include Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Would be used to identify the functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretches) and the C-F bond.[9]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Would be utilized to assess the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier like formic acid) would likely be employed.

-

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of 3-Fluoro-2-methoxyphenylacetic acid in any signaling pathways. However, the broader class of fluorinated phenylacetic acid derivatives is of significant interest in drug discovery. The introduction of fluorine can enhance metabolic stability and binding affinity to biological targets.[1][2][3]

Given the structural similarities to other biologically active phenylacetic acids, it is plausible that this compound could be a candidate for screening in various therapeutic areas. For instance, fluorinated analogs have been investigated for their potential as kinase inhibitors in cancer research.[1]

Logical Workflow for Biological Screening:

References

- 1. nbinno.com [nbinno.com]

- 2. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | 1558274-26-2 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. 1017778-30-1 | 2621-3-68 | 3-Fluoro-2-methoxyphenylacetic acid | SynQuest Laboratories [synquestlabs.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]

- 8. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 3-Fluoro-2-methoxyphenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-2-methoxyphenylacetic acid (CAS No. 1017778-30-1), a key building block in modern medicinal chemistry. This document outlines its physicochemical properties, potential synthesis routes, and its applications in the development of novel therapeutics and other advanced materials.

Physicochemical Properties

3-Fluoro-2-methoxyphenylacetic acid is a substituted phenylacetic acid derivative. The incorporation of a fluorine atom and a methoxy group onto the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery.

| Property | Value | Reference |

| CAS Number | 1017778-30-1 | [1][2] |

| Molecular Formula | C9H9FO3 | [1][2] |

| Molecular Weight | 184.166 g/mol | [1][2] |

| Melting Point | 87-89 °C | [1][3] |

| Appearance | White to off-white solid | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for 3-Fluoro-2-methoxyphenylacetic acid are not extensively published in the public domain, general methods for the synthesis of methoxyphenylacetic acids and their analogues are well-established. A common route involves the hydrolysis of a corresponding benzyl cyanide precursor.

Generalized Experimental Protocol: Hydrolysis of 2-(3-Fluoro-2-methoxyphenyl)acetonitrile

This protocol is a generalized representation of a common synthesis route for phenylacetic acids.

-

Reaction Setup: A solution of 2-(3-fluoro-2-methoxyphenyl)acetonitrile is prepared in a suitable solvent, such as a mixture of ethanol and water.

-

Hydrolysis: A strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution. The mixture is then heated to reflux and stirred for several hours to ensure complete hydrolysis of the nitrile group to a carboxylate salt.

-

Work-up: After cooling to room temperature, the reaction mixture is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-polar impurities.

-

Acidification: The aqueous layer is then acidified with a strong acid, such as concentrated hydrochloric acid, until the pH is between 1 and 4.[4][5] This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water to remove any remaining salts, and then dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

Applications in Drug Development and Materials Science

3-Fluoro-2-methoxyphenylacetic acid is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6] The strategic incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[7]

Key Application Areas:

-

Pharmaceutical Synthesis: This compound serves as a key intermediate in the synthesis of novel therapeutic agents. The fluorinated methoxyphenyl moiety can be found in compounds targeting a range of diseases. The ability to introduce lipophilicity and modulate the electronic properties of drug molecules makes it a desirable component in medicinal chemistry.[6]

-

Agrochemical Development: It is also utilized in the creation of new pesticides and herbicides, where molecular modifications can lead to increased efficacy and improved environmental profiles.[6]

-

Materials Science: The unique electronic properties conferred by the fluorine and methoxy groups make this compound a candidate for the development of advanced materials with specific functionalities.[7]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing the specific biological activities or the direct modulation of signaling pathways by 3-Fluoro-2-methoxyphenylacetic acid itself. Its primary role, as documented, is that of an intermediate in the synthesis of larger, more complex, and biologically active molecules. The ultimate biological effect of any compound derived from this starting material is dependent on the final molecular structure.

The introduction of the fluoro- and methoxy- groups is a strategic design element intended to influence the properties of the final active pharmaceutical ingredient (API). For instance, the fluorine atom can block sites of metabolism, thereby increasing the drug's half-life, while the methoxy group can influence receptor binding and solubility.

Conclusion

3-Fluoro-2-methoxyphenylacetic acid is a specialized chemical intermediate with significant utility in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern provides a valuable scaffold for the synthesis of novel compounds with potentially enhanced biological and pharmacological properties. As research and development in these sectors continue to advance, the demand for such precisely functionalized building blocks is expected to grow.

References

- 1. 1017778-30-1 | 2621-3-68 | 3-Fluoro-2-methoxyphenylacetic acid | SynQuest Laboratories [synquestlabs.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Fluoro-2-methoxyphenylacetic CAS#: 1017778-30-1 [m.chemicalbook.com]

- 4. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]

- 5. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents [patents.google.com]

- 6. datainsightsmarket.com [datainsightsmarket.com]

- 7. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | 1558274-26-2 | Benchchem [benchchem.com]

In-Depth Technical Guide to 3-Fluoro-2-methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Fluoro-2-methoxyphenylacetic acid, a compound of interest in medicinal chemistry and drug discovery.

Molecular Structure and Properties

3-Fluoro-2-methoxyphenylacetic acid is a substituted phenylacetic acid derivative with the chemical formula C₉H₉FO₃. Its molecular structure consists of a benzene ring substituted with a fluorine atom at the C3 position, a methoxy group at the C2 position, and an acetic acid group at the C1 position.

Key Physicochemical Data:

| Property | Value | Reference |

| CAS Number | 1017778-30-1 | [1] |

| Molecular Formula | C₉H₉FO₃ | [1] |

| Molecular Weight | 184.166 g/mol | [1] |

| Melting Point | 87-89 °C | [2] |

| Canonical SMILES | COC1=C(C=CC=C1F)CC(=O)O | [1] |

| InChI Key | IWXZLDFRMHPZRQ-UHFFFAOYSA-N | [1] |

Synthesis

A general synthetic pathway is illustrated below. This diagram represents a logical synthesis workflow and is not based on a specific cited experiment for this exact molecule.

Figure 1. Plausible synthetic pathway for 3-Fluoro-2-methoxyphenylacetic acid.

Spectroscopic Analysis

Detailed experimental spectra for 3-Fluoro-2-methoxyphenylacetic acid are not widely published. However, predicted spectral data can provide insights into its structural characterization. Commercial suppliers may offer predicted ¹³C and ¹H NMR spectra.[1]

Molecular Visualization

The following diagram illustrates the 2D molecular structure of 3-Fluoro-2-methoxyphenylacetic acid.

Figure 2. 2D structure of 3-Fluoro-2-methoxyphenylacetic acid.

Concluding Remarks

3-Fluoro-2-methoxyphenylacetic acid presents an interesting scaffold for further investigation in drug discovery. The presence of the fluoro and methoxy groups on the phenyl ring can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel bioactive molecules. Further research is warranted to fully elucidate its pharmacological potential through detailed synthesis, characterization, and biological evaluation.

References

An In-depth Technical Guide to the Synthesis Precursors of 3-Fluoro-2-methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic precursors and methodologies for the preparation of 3-Fluoro-2-methoxyphenylacetic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis involves a multi-step pathway commencing from 3-fluoro-2-methoxytoluene, proceeding through key intermediates such as 3-fluoro-2-methoxybenzyl bromide and 2-(3-fluoro-2-methoxyphenyl)acetonitrile. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Core Synthetic Pathway

The principal synthetic route to 3-Fluoro-2-methoxyphenylacetic acid is a three-step process starting from 3-fluoro-2-methoxytoluene. This pathway is favored for its logical progression and utilization of well-established chemical transformations.

-

Benzylic Bromination: The synthesis initiates with the free-radical bromination of the methyl group of 3-fluoro-2-methoxytoluene. This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). This step selectively functionalizes the benzylic position, yielding 1-(bromomethyl)-3-fluoro-2-methoxybenzene.

-

Cyanation: The resulting benzyl bromide is then converted to the corresponding nitrile, 2-(3-fluoro-2-methoxyphenyl)acetonitrile. This is a nucleophilic substitution reaction where the bromide is displaced by a cyanide ion, commonly from sodium cyanide (NaCN). Dimethyl sulfoxide (DMSO) is an effective solvent for this transformation.

-

Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be accomplished under either acidic or basic conditions. Basic hydrolysis, for instance with a sodium hydroxide solution, followed by acidification, yields the target molecule, 3-Fluoro-2-methoxyphenylacetic acid.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each key transformation in the synthesis of 3-Fluoro-2-methoxyphenylacetic acid.

Step 1: Synthesis of 1-(bromomethyl)-3-fluoro-2-methoxybenzene

Methodology: The benzylic bromination of 3-fluoro-2-methoxytoluene is carried out using N-bromosuccinimide (NBS) and a radical initiator in a non-polar solvent.[1][2]

Experimental Protocol: To a solution of 3-fluoro-2-methoxytoluene in a suitable solvent such as 1,2-dichlorobenzene, N-bromosuccinimide (typically 2.0 equivalents) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN) (typically 0.04 equivalents) are added. The reaction mixture is heated to approximately 80°C for several hours (e.g., 8 hours).[2] The progress of the reaction should be monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure, and the crude product can be purified by silica gel chromatography to yield 1-(bromomethyl)-3-fluoro-2-methoxybenzene.

| Parameter | Value | Reference |

| Starting Material | 3-fluoro-2-methoxytoluene | - |

| Reagents | N-bromosuccinimide (NBS), 2,2'-azobis(isobutyronitrile) (AIBN) | [1][2] |

| Solvent | 1,2-dichlorobenzene | [2] |

| Reaction Temperature | 80°C | [2] |

| Reaction Time | 8 hours | [2] |

| Typical Yield | Can be high, potentially over 90% based on similar reactions | [2] |

Step 2: Synthesis of 2-(3-fluoro-2-methoxyphenyl)acetonitrile

Methodology: This step involves the nucleophilic substitution of the bromide in 1-(bromomethyl)-3-fluoro-2-methoxybenzene with a cyanide group using sodium cyanide.[3][4]

Experimental Protocol: To a solution of 1-(bromomethyl)-3-fluoro-2-methoxybenzene in dimethyl sulfoxide (DMSO), a solution of sodium cyanide (typically 1.8 equivalents) in DMSO is added.[3] The resulting solution is heated to around 90°C for approximately 2 hours.[3] After the reaction is complete, the mixture is cooled to room temperature and then poured into ice water. The aqueous mixture is extracted with a suitable organic solvent, such as ether. The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate) and concentrated under reduced pressure to afford the crude 2-(3-fluoro-2-methoxyphenyl)acetonitrile. The product can be of sufficient purity for the next step or can be further purified if necessary.

| Parameter | Value | Reference |

| Starting Material | 1-(bromomethyl)-3-fluoro-2-methoxybenzene | - |

| Reagents | Sodium cyanide (NaCN) | [3] |

| Solvent | Dimethyl sulfoxide (DMSO) | [3][4] |

| Reaction Temperature | 90°C | [3] |

| Reaction Time | 2 hours | [3] |

| Typical Yield | High, potentially around 87% based on analogous reactions | [3] |

Step 3: Synthesis of 3-Fluoro-2-methoxyphenylacetic acid

Methodology: The final product is obtained by the hydrolysis of the nitrile group of 2-(3-fluoro-2-methoxyphenyl)acetonitrile. A common method is basic hydrolysis followed by acidification.

Experimental Protocol: 2-(3-fluoro-2-methoxyphenyl)acetonitrile is added to a solution of sodium hydroxide in water. The mixture is heated under reflux for several hours until the hydrolysis is complete (monitoring by TLC or GC is recommended). After cooling, the reaction mixture is acidified with a strong acid, such as concentrated hydrochloric acid, until a pH of 1-4 is reached.[5] The precipitated solid product is collected by suction filtration, washed with water, and dried to yield 3-Fluoro-2-methoxyphenylacetic acid.

| Parameter | Value | Reference |

| Starting Material | 2-(3-fluoro-2-methoxyphenyl)acetonitrile | - |

| Reagents | Sodium hydroxide (NaOH), Hydrochloric acid (HCl) | [5] |

| Solvent | Water | [5] |

| Reaction Temperature | Reflux | [5] |

| Reaction Time | Several hours (until completion) | - |

| Typical Yield | Generally high for nitrile hydrolysis | - |

Synthesis Workflow Diagram

The following diagram illustrates the logical progression of the synthesis of 3-Fluoro-2-methoxyphenylacetic acid from its precursors.

Caption: Synthetic pathway for 3-Fluoro-2-methoxyphenylacetic acid.

References

- 1. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]

- 2. researchgate.net [researchgate.net]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. gchemglobal.com [gchemglobal.com]

- 5. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]

Spectroscopic Analysis of 3-Fluoro-2-methoxyphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Fluoro-2-methoxyphenylacetic acid. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected spectroscopic data based on its chemical structure and by drawing comparisons with structurally similar molecules. Furthermore, it details the standard experimental protocols required to obtain and verify this data, serving as a practical resource for researchers in the field.

Compound Profile

3-Fluoro-2-methoxyphenylacetic acid is an organic compound with potential applications in medicinal chemistry and materials science. Accurate spectroscopic analysis is crucial for its identification, purity assessment, and structural elucidation.

| Property | Value |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.17 g/mol |

| CAS Number | 1017778-30-1 |

| Canonical SMILES | COC1=C(C=CC=C1F)CC(=O)O[1] |

| Melting Point | 87-89 °C[2] |

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 3-Fluoro-2-methoxyphenylacetic acid based on its functional groups and data from analogous compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, the methoxy group protons, and the acidic proton of the carboxylic acid. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic Protons (Ar-H) | 6.8 - 7.5 | Multiplet | 3H |

| Methylene (-CH₂) | ~3.6 | Singlet | 2H |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with splitting due to the fluorine atom), the methylene carbon, and the methoxy carbon. Carboxyl carbons typically appear in the 165-185 δ range[3][4].

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | 170 - 180 |

| Aromatic C-F | 150 - 165 (Doublet) |

| Aromatic C-O | 145 - 155 |

| Aromatic C-H | 110 - 130 |

| Methylene (-CH₂) | 35 - 45 |

| Methoxy (-OCH₃) | 55 - 65 |

2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absorptions of the carboxylic acid and the substituted benzene ring. Carboxylic acids typically show a very broad O-H stretch and a strong C=O stretch[3][5].

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong |

| C-O (Carboxylic Acid/Ether) | 1210 - 1320 | Medium |

| C-F (Aromatic) | 1000 - 1400 | Medium-Strong |

| C-H (Aromatic/Aliphatic) | 2850 - 3100 | Medium-Weak |

2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

| Parameter | Expected Value |

| Molecular Ion (M⁺) | m/z 184 |

| Key Fragmentation Ions | Loss of -COOH (m/z 139) |

| Loss of -CH₂COOH (m/z 123) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for 3-Fluoro-2-methoxyphenylacetic acid.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-Fluoro-2-methoxyphenylacetic acid.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, which may require a longer acquisition time.

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak.

-

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

3.3. Mass Spectrometry (MS)

-

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Derivatization (e.g., with BSTFA to form a trimethylsilyl ester) may be necessary to improve volatility and thermal stability, though direct analysis is often possible.

-

-

Instrumentation and Data Acquisition (GC-MS):

-

Inject the sample solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The gas chromatograph will separate the compound from any impurities.

-

The separated compound will then be introduced into the mass spectrometer.

-

Electron Ionization (EI) is a common ionization method for this type of analysis.

-

The mass analyzer (e.g., a quadrupole) will separate the ions based on their mass-to-charge ratio, and a detector will record the abundance of each ion.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like 3-Fluoro-2-methoxyphenylacetic acid.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of 3-Fluoro-2-methoxyphenylacetic acid and the experimental procedures to obtain them. For definitive structural confirmation, the acquisition of actual experimental data is essential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1017778-30-1 | 2621-3-68 | 3-Fluoro-2-methoxyphenylacetic acid | SynQuest Laboratories [synquestlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-2-methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2-methoxyphenylacetic acid is a substituted phenylacetic acid derivative of interest in pharmaceutical research and development. An understanding of its physicochemical properties, particularly solubility and stability, is crucial for its effective formulation and therapeutic application. This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-Fluoro-2-methoxyphenylacetic acid, including detailed experimental protocols for their determination and comparative data from structurally similar analogs.

Introduction

Substituted phenylacetic acids are a class of compounds with diverse biological activities. The introduction of fluorine and methoxy substituents to the phenyl ring can significantly modulate a molecule's properties, including its lipophilicity, metabolic stability, and receptor binding affinity. 3-Fluoro-2-methoxyphenylacetic acid combines these features, making it a compound of interest for further investigation. This guide outlines the methodologies to characterize its solubility and stability profiles, essential for preclinical and formulation development.

Physicochemical Properties of 3-Fluoro-2-methoxyphenylacetic Acid and Analogs

While specific experimental data for 3-Fluoro-2-methoxyphenylacetic acid is not extensively available in public literature, its properties can be inferred from structurally related analogs. The following tables summarize the available data for key analogs, providing a baseline for expected properties.

Table 1: General Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 3-Fluoro-2-methoxyphenylacetic acid | C₉H₉FO₃ | 184.16 | Solid |

| 2-Methoxyphenylacetic acid | C₉H₁₀O₃ | 166.17 | White to slightly pink-cream crystalline powder |

| 3-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | White to pale yellow or light beige crystalline solid |

| Phenylacetic acid | C₈H₈O₂ | 136.15 | White solid |

Table 2: Solubility Data of Analogs

| Compound | Solvent | Solubility |

| 2-Methoxyphenylacetic acid[1][2][3] | Water | 9.2 g/L[1][3][4] |

| 3-Fluorophenylacetic acid[5][6] | Water | Insoluble[5][6] |

| Chloroform | Slightly soluble[5][6] | |

| Methanol | Slightly soluble[5][6] | |

| Phenylacetic acid[7] | Water | 17.3 g/L (at 25 °C)[7] |

| Ethanol | Very soluble[7] | |

| Diethyl ether | Very soluble[7] |

Note: There is a conflicting report stating 3-Fluorophenylacetic acid is "very soluble" in water[8]. This discrepancy highlights the importance of experimental verification.

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined under kinetic or thermodynamic conditions. Kinetic solubility is often used for high-throughput screening in early drug discovery, while thermodynamic solubility provides the true equilibrium solubility value, which is critical for formulation development.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of solid 3-Fluoro-2-methoxyphenylacetic acid to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, organic solvents) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration.

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound from a concentrated stock solution, typically in dimethyl sulfoxide (DMSO).

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 3-Fluoro-2-methoxyphenylacetic acid in DMSO (e.g., 10 mM).

-

Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS) in a microtiter plate and perform serial dilutions.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a specific temperature.

-

Precipitation Detection: Measure the turbidity of the solutions using a nephelometer or determine the concentration of the dissolved compound by UV-Vis spectroscopy after filtration.

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Caption: Kinetic Solubility Workflow.

Stability Profile and Forced Degradation Studies

Assessing the chemical stability of a drug candidate is a critical step in development. Forced degradation studies, or stress testing, are conducted to identify potential degradation products and establish degradation pathways. These studies also help in developing and validating stability-indicating analytical methods.

General Stability

-

2-Methoxyphenylacetic acid: Reported to be stable under normal temperatures and pressures.[1][9]

-

3-Fluorophenylacetic acid: Stated to be stable under recommended storage conditions.[6]

-

Phenylacetic acid: Chemically stable under standard ambient conditions.[9] It is not expected to undergo hydrolysis or direct photolysis by sunlight.[7]

Table 3: Recommended Storage Conditions

| Compound | Storage Condition |

| 3-Fluoro-2-methoxyphenylacetic acid | Ambient temperatures |

| 2-Methoxyphenylacetic acid | Store below +30°C |

| 3-Fluorophenylacetic acid | Store at room temperature in a cool, dry place |

Forced Degradation Studies

Forced degradation studies should be performed on a single batch of the drug substance to identify the likely degradation products and to demonstrate the specificity of the analytical methods.[10] The target degradation is typically 5-20%.[11]

Protocol Overview:

A solution of 3-Fluoro-2-methoxyphenylacetic acid (e.g., 1 mg/mL) is subjected to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: The solid compound is exposed to elevated temperatures (e.g., 70°C).

-

Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Samples are analyzed at various time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Caption: Forced Degradation Study Workflow.

Conclusion

While specific quantitative data for the solubility and stability of 3-Fluoro-2-methoxyphenylacetic acid are limited, this guide provides a robust framework for their experimental determination. Based on data from structural analogs, it is anticipated that the compound will exhibit limited aqueous solubility but good stability under standard conditions. The detailed protocols for thermodynamic and kinetic solubility, along with forced degradation studies, will enable researchers to thoroughly characterize this promising molecule for its potential in drug development. The generation of such data is a critical step in advancing a compound from discovery to a viable clinical candidate.

References

- 1. 3-Fluorophenylacetic acid (CAS 331-25-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. lubrizolcdmo.com [lubrizolcdmo.com]

- 3. biomedres.us [biomedres.us]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-Fluorophenylacetic acid, 98% | Fisher Scientific [fishersci.ca]

- 6. 3-Fluorophenylacetic acid (331-25-9) for sale [vulcanchem.com]

- 7. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Fluorophenylacetic acid(331-25-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 9. PHENYLACETIC ACID - Ataman Kimya [atamanchemicals.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Biological Activity of Fluorinated Phenylacetic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into the structure of phenylacetic acid has profound effects on its biological activity, opening up new avenues for drug discovery and development. This technical guide provides an in-depth exploration of the biological activities of fluorinated phenylacetic acid derivatives, with a focus on their anticancer and anti-inflammatory properties. The strategic placement of fluorine can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to provide a comprehensive resource for researchers in the field.

Anticancer Activity of Fluorinated Phenylacetic Acids

Fluorinated phenylacetic acid derivatives have emerged as a promising class of compounds with potent anticancer activities. Their mechanism of action often involves the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various fluorinated phenylacetic acid derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) | PC3 (Prostate Carcinoma) | 52 | |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | PC3 (Prostate Carcinoma) | 80 | |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | MCF-7 (Breast Cancer) | 100 | |

| 2-(4-Fluorophenyl)-N-(4-chlorophenyl)acetamide (2b) | PC3 (Prostate Carcinoma) | 102 | |

| Imatinib (Reference Drug) | PC3 (Prostate Carcinoma) | 40 | |

| Imatinib (Reference Drug) | MCF-7 (Breast Cancer) | 98 | |

| Meta fluorinated derivative (3b) | MCF7 (Breast Cancer) | - | |

| Methoxylated derivatives (3g and 3h) | MCF7 (Breast Cancer) | - | |

| Phenylacetamide derivative (3d) | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | |

| Phenylacetamide derivative (3d) | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | |

| Phenylacetamide derivatives (3c and 3d) | MCF-7 (Breast Cancer) | 0.7 ± 0.08 and 0.7 ± 0.4 |

Note: The study on compounds 3b, 3g, and 3h reported significant cytotoxicity but did not provide specific IC50 values in the abstract.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which fluorinated phenylacetic acids exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by the activation of the caspase cascade, a family of cysteine proteases that play a crucial role in the execution of apoptosis.

Caption: Intrinsic apoptosis pathway induced by fluorinated phenylacetic acids.

Experimental Protocol: MTS Assay for Cytotoxicity

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This protocol is adapted from studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.

Objective: To determine the IC50 value of a fluorinated phenylacetic acid derivative.

Materials:

-

Cancer cell lines (e.g., PC3, MCF-7)

-

96-well microtiter plates

-

Complete cell culture medium

-

Fluorinated phenylacetic acid derivative (dissolved in a suitable solvent, e.g., DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated phenylacetic acid derivative in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

-

MTS Addition: Following the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Caption: Workflow for determining the cytotoxicity of fluorinated phenylacetic acids.

Anti-inflammatory Activity of Fluorinated Phenylacetic Acids

Certain fluorinated phenylacetic acid derivatives have demonstrated significant anti-inflammatory properties. For instance, fenclofenac, a dichlorinated phenylacetic acid, has shown anti-inflammatory, antinociceptive, and antipyretic properties in rat models. The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, fluorinated phenylacetic acids can reduce the production of prostaglandins and thereby alleviate inflammation.

Caption: Inhibition of the prostaglandin synthesis pathway by fluorinated phenylacetic acids.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Test

This is a widely used animal model for evaluating the anti-inflammatory activity of new compounds. The protocol is based on the principles described for testing compounds like fenclofenac.

Objective: To assess the in vivo anti-inflammatory effect of a fluorinated phenylacetic acid derivative.

Materials:

-

Rats (e.g., Wistar or Sprague-Dawley)

-

Fluorinated phenylacetic acid derivative

-

Vehicle (e.g., carboxymethyl cellulose solution)

-

Carrageenan solution (1% w/v in saline)

-

Pletysmometer

-

Positive control (e.g., Indomethacin or Diclofenac)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a freshly prepared carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Enzyme Inhibition

The incorporation of fluorine can enhance the inhibitory activity of phenylacetic acid derivatives against various enzymes. Fluorinated compounds can act as competitive, non-competitive, or mixed inhibitors. For example, fluorinated analogs of aminopterin have shown enhanced inhibition of dihydrofolate reductase.

General Principles of Enzyme Inhibition

-

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

-

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Conclusion

Fluorinated phenylacetic acids represent a versatile scaffold for the development of novel therapeutic agents. Their biological activities, particularly in the realms of anticancer and anti-inflammatory research, are well-documented and continue to be an active area of investigation. This guide has provided a snapshot of the current understanding, summarizing key data and methodologies to aid researchers in their exploration of this promising class of compounds. Further research into the structure-activity relationships and the specific molecular targets of these compounds will undoubtedly lead to the development of more potent and selective drugs.

The Transformative Role of Fluorine in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the multifaceted roles of fluorine in drug design, with a focus on its impact on metabolic stability, binding affinity, lipophilicity, and acidity (pKa). Detailed experimental protocols for key assays and syntheses are provided, alongside quantitative data and visual representations of key concepts to empower researchers in their drug discovery endeavors.

Core Principles of Fluorine's Influence in Drug Design

The unique physicochemical properties of the fluorine atom, most notably its high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the strength of the carbon-fluorine (C-F) bond, are the basis for its broad utility in medicinal chemistry.[1][2] Strategic substitution of hydrogen or other functional groups with fluorine can lead to significant improvements in a molecule's drug-like properties.[3][4]

Key advantages of incorporating fluorine include:

-

Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[5][6] This "metabolic blocking" at susceptible positions can significantly increase a drug's half-life and oral bioavailability.[6]

-

Modulation of Binding Affinity: Fluorine's electronegativity can alter the electronic distribution within a molecule, influencing non-covalent interactions with the target protein.[5] This can lead to enhanced binding affinity and selectivity through various mechanisms, including favorable dipole-dipole interactions and the formation of orthogonal multipolar interactions with protein backbone carbonyls.[7]

-

Fine-tuning of Physicochemical Properties: Fluorination can predictably alter a molecule's lipophilicity (logP) and the acidity or basicity of nearby functional groups (pKa).[1][8] These modifications are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The strategic introduction of fluorine can be visualized as a multi-parameter optimization process in drug discovery.

Quantitative Impact of Fluorination: Case Studies

The following tables summarize the quantitative effects of fluorination on key medicinal chemistry parameters for several classes of drugs.

Quinolone Antibiotics: Nalidixic Acid vs. Ciprofloxacin

The introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position transforms the first-generation quinolone, nalidixic acid, into the broad-spectrum antibiotic ciprofloxacin.[9]

| Parameter | Nalidixic Acid (Non-fluorinated) | Ciprofloxacin (Fluorinated) | Fold Change | Reference(s) |

| Metabolic Stability (Plasma Half-life) | ~1.5 hours | ~4-5 hours | ~2.7-3.3 | |

| Binding Affinity (DNA Gyrase IC50) | >30 µM | 0.39 µM | >77 | [10] |

| Lipophilicity (logP) | 1.59 | -1.1 to -0.73 | - | [11] |

| pKa | 6.1 (carboxylic acid), 8.6 (amine) | 6.09 (carboxylic acid), 8.62 (amine) | Negligible | [12][13] |

Azole Antifungals: Fluconazole vs. Voriconazole

Voriconazole, a second-generation triazole antifungal, features a fluorinated pyrimidine ring, which contributes to its broader spectrum of activity compared to fluconazole.[1]

| Parameter | Fluconazole | Voriconazole | Fold Change | Reference(s) |

| Metabolic Stability (Inhibition of Metabolism) | Less potent inhibitor of CYP2C19 | Potent inhibitor of CYP2C19 | - | [4] |

| Binding Affinity (Candida albicans CYP51 Kd) | ~30,500 nM | ~2,300 nM | ~13.3 | [14] |

| Lipophilicity (logP) | 0.5 | 1.8 | 3.6 | [15][16] |

| pKa | 2.27 | 1.8 | - | [15][17] |

DPP-4 Inhibitors: Sitagliptin Analogues

The trifluoromethyl group in sitagliptin is crucial for its high potency and metabolic stability.

| Compound | Binding Affinity (DPP-4 IC50) | Metabolic Stability | Reference(s) |

| Sitagliptin | 1.0 nM | High | [18][] |

| Non-fluorinated Analogue | Significantly lower (not specified) | Lower | [18] |

Cholesterol Absorption Inhibitors: Ezetimibe

| Compound | Binding Affinity (NPC1L1 Kd) | Reference(s) |

| Ezetimibe-glucuronide | 220 nM (human) | [18] |

Experimental Protocols

Detailed methodologies for assessing the key parameters influenced by fluorination are provided below.

Metabolic Stability Assays

The metabolic stability of a compound is typically assessed by measuring its rate of disappearance when incubated with liver microsomes or hepatocytes.[11][20]

This assay primarily evaluates metabolism by Phase I enzymes, such as cytochrome P450s.

Protocol:

-

Preparation:

-

Prepare a liver microsomal suspension (e.g., human, rat) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4) to a final protein concentration of 0.5 mg/mL.[4]

-

Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

-

Incubation:

-

Pre-warm the microsomal suspension and NADPH-regenerating system to 37°C.

-

Initiate the reaction by adding the test compound to the pre-warmed mixture to a final concentration of 1 µM.[4]

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Sampling and Termination:

-

At various time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[4]

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

-

Analysis:

-

Centrifuge the quenched samples to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

-

This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways.

Protocol:

-

Preparation:

-

Thaw cryopreserved hepatocytes and resuspend them in a suitable incubation medium (e.g., Williams' Medium E) to a final cell density of 0.5 x 10^6 viable cells/mL.[18]

-

Prepare a stock solution of the test compound.

-

-

Incubation:

-

Add the test compound to the hepatocyte suspension to a final concentration of 1 µM.[21]

-

Incubate the cell suspension at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

-

-

Sampling and Termination:

-

At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.[18]

-

Terminate the reaction by adding a cold organic solvent with an internal standard.

-

-

Analysis:

-

Process and analyze the samples by LC-MS/MS as described for the microsomal stability assay.

-

Binding Affinity Assays

Binding affinity is a measure of the strength of the interaction between a ligand (drug) and its target protein.

This is a highly sensitive method to determine the binding affinity of a ligand to its receptor.

Protocol:

-

Preparation:

-

Prepare a membrane fraction containing the target receptor from cells or tissues.

-

Select a suitable radioligand (a radioactively labeled molecule that binds to the target receptor).

-

-

Incubation:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.[9]

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

-

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.

Protocol:

-

Ligand Immobilization:

-

The target protein (ligand) is immobilized onto the surface of a sensor chip.

-

-

Analyte Injection:

-

A solution containing the test compound (analyte) is flowed over the sensor surface.

-

-

Detection:

-

The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram.

-

-

Data Analysis:

-

The association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) are determined by fitting the sensorgram data to a suitable binding model.

-

Synthesis of Fluorinated Drug Analogues

The following provides an overview of synthetic approaches for introducing fluorine into representative drug scaffolds.

Synthesis of a Fluorinated Ezetimibe Analogue

A synthetic route to a fluorinated analogue of the cholesterol absorption inhibitor ezetimibe has been reported, starting from ethyl dibromofluoroacetate.[1][3][20] A key step involves the radical allylation of an α-bromo-α-fluoro-β-lactam to introduce the C3 side chain.[14][20]

Synthesis of Fluoroquinolone Antibiotics

The synthesis of fluoroquinolones often involves the construction of the core quinolone ring system followed by the introduction of the fluorine atom and other substituents. One common strategy involves the Gould-Jacobs reaction, starting from a substituted aniline and diethyl ethoxymethylenemalonate.[10]

Conclusion

The strategic incorporation of fluorine is a powerful and versatile tool in the medicinal chemist's armamentarium. By leveraging the unique properties of this element, it is possible to significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. A thorough understanding of the principles outlined in this guide, coupled with the application of the described experimental methodologies, will continue to drive the successful development of novel and improved therapeutics. While this guide provides a comprehensive overview, it is important to note that the effects of fluorination can be highly context-dependent, and careful empirical evaluation is always necessary.[2]

References

- 1. Genetic Basis for Differential Activities of Fluconazole and Voriconazole against Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of Voriconazole Administered Concomitantly with Fluconazole and Population-Based Simulation for Sequential Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of the effects of ciprofloxacin and nalidixic acid on cerebral blood flow and metabolism in healthy subjects by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nalidixic Acid [dsf.unica.it]

- 9. Frontiers | Interplay of the Quality of Ciprofloxacin and Antibiotic Resistance in Developing Countries [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nalidixic Acid | C12H12N2O3 | CID 4421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ionization and divalent cation dissociation constants of nalidixic and oxolinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fluconazole | 86386-73-4 [chemicalbook.com]

- 18. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ezetimibe | C24H21F2NO3 | CID 150311 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Fluoro-2-methoxyphenylacetic Acid: A Review of Available Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methoxyphenylacetic acid, a halogenated and methoxylated derivative of phenylacetic acid, represents a class of organic compounds with potential applications in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and methoxy groups into aromatic scaffolds is a common strategy in drug discovery to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability, while methoxy groups can influence receptor interactions and solubility. This technical review aims to provide a comprehensive overview of the currently available scientific literature on 3-Fluoro-2-methoxyphenylacetic acid, focusing on its synthesis, chemical properties, and biological activities.

Chemical Properties and Identifiers

A summary of the key chemical properties and identifiers for 3-Fluoro-2-methoxyphenylacetic acid is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1017778-30-1 | [1] |

| Molecular Formula | C₉H₉FO₃ | [1] |

| Molecular Weight | 184.166 g/mol | [1] |

| Synonyms | 2-(3-Fluoro-2-methoxyphenyl)acetic acid | [1] |

Synthesis of 3-Fluoro-2-methoxyphenylacetic Acid

While a specific, detailed experimental protocol for the synthesis of 3-Fluoro-2-methoxyphenylacetic acid has not been identified in the reviewed literature, general synthetic strategies for substituted phenylacetic acids offer plausible routes. These methods typically involve the introduction of the acetic acid moiety or its precursor to a pre-functionalized benzene ring.

One common approach for the synthesis of phenylacetic acids is through the hydrolysis of the corresponding phenylacetonitrile. This intermediate, in turn, can often be prepared from the corresponding benzyl halide. A potential synthetic workflow is depicted below.

References

Methodological & Application

Application Notes and Protocols: The Use of 3-Fluoro-2-methoxyphenylacetic Acid Derivatives in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract: Kinase inhibitors are a cornerstone of modern targeted therapy in oncology and beyond. The strategic incorporation of fluorine atoms into small molecule inhibitors can significantly enhance their pharmacological properties, including metabolic stability and binding affinity. This document provides a detailed overview of the application of fluorinated methoxyphenylacetic acid derivatives, specifically using the well-characterized multi-kinase inhibitor Foretinib as a representative example, in the synthesis of potent kinase inhibitors. While a specific, publicly detailed synthesis of a kinase inhibitor directly from 3-Fluoro-2-methoxyphenylacetic acid was not identified in the available literature, the synthesis of Foretinib, which features a structurally analogous 3-fluoro-4-methoxyphenylamine moiety, serves as an excellent case study. These notes offer detailed experimental protocols, quantitative inhibitory data, and diagrams of relevant signaling pathways to guide researchers in the design and synthesis of novel kinase inhibitors.

Introduction to Fluorinated Phenylacetic Acids in Kinase Inhibitor Design

Phenylacetic acid and its derivatives are versatile scaffolds in medicinal chemistry. The introduction of fluorine and methoxy substituents on the phenyl ring can profoundly influence the molecule's electronic properties, conformation, and metabolic fate. Specifically, the 3-fluoro-2-methoxy substitution pattern provides a unique combination of steric and electronic features that can be exploited to achieve high-potency and selective kinase inhibition. These moieties can engage in specific interactions within the ATP-binding pocket of kinases, contributing to the overall inhibitory activity of the molecule.

Representative Kinase Inhibitor: Foretinib (GSK1363089)

Foretinib is an orally available, potent multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in cancer progression, including MET, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and AXL.[1] Its chemical structure incorporates a 3-fluoro-4-methoxyphenylamine core, highlighting the relevance of this substitution pattern in modern kinase inhibitor design.

Chemical Structure of Foretinib: N-(3-fluoro-4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Quantitative Inhibitory Activity of Foretinib

Foretinib exhibits potent inhibitory activity against a range of kinases involved in tumorigenesis and angiogenesis. The half-maximal inhibitory concentration (IC50) values against key targets are summarized in the table below.

| Target Kinase | IC50 (nM) | Reference |

| c-Met | 0.4 | [2][3] |

| KDR (VEGFR2) | 0.9 | [2][3] |

| RON | 3 | [2] |

| Flt-1 (VEGFR1) | 6.8 | [2] |

| Flt-4 (VEGFR3) | 2.8 | [2] |

| AXL | 7 | [4] |

| TIE-2 | 14.3 | [4] |

| PDGFRβ | 1.6 | [4] |

| c-Kit | 4.6 | [4] |

| Flt-3 | 12 | [4] |

Synthetic Pathway and Experimental Protocols

The synthesis of Foretinib involves a multi-step process culminating in the coupling of a key quinoline intermediate with a substituted aniline derived from a fluorinated methoxyphenyl precursor. The overall synthetic workflow is depicted below.

Figure 1: Synthetic workflow for Foretinib.

Detailed Experimental Protocols

The following protocols are adapted from published synthetic procedures and patents.

Step 1: Synthesis of 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid ethyl ester

-

To a solution of 1,1-cyclopropanedicarboxylic acid diethyl ester in ethanol, add a solution of sodium hydroxide in water dropwise at a temperature below 10°C.

-

Stir the reaction mixture at 35°C for 30-48 hours.

-

Remove the solvent under reduced pressure.

-

Add water to the residue, cool to 10°C, and adjust the pH to approximately 4 with dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the mono-acid mono-ester.

-

Dissolve the resulting oil in a suitable solvent such as dichloromethane, and add a coupling agent (e.g., HATU, HOBt, EDC).

-

Add 4-fluoroaniline and a non-nucleophilic base (e.g., diisopropylethylamine) and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Wash the reaction mixture with aqueous acid, aqueous base, and brine.

-

Dry the organic layer, filter, and concentrate to give the crude product, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of N-(4-Amino-3-fluorophenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

-

Hydrolyze the ethyl ester of the product from Step 1 using lithium hydroxide in a mixture of THF and water.

-

After the reaction is complete, acidify the mixture and extract the product with a suitable organic solvent.

-

Couple the resulting carboxylic acid with 3-fluoro-4-nitroaniline using a standard peptide coupling procedure as described in Step 1.

-

Reduce the nitro group of the resulting dicarboxamide. A common method is to use iron powder in the presence of ammonium chloride in a mixture of ethanol and water, heating the reaction to reflux.

-

After completion, filter the reaction mixture through celite to remove the iron salts and concentrate the filtrate.

-

Extract the product into an organic solvent and purify as necessary.

Step 3: Synthesis of 4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline

This intermediate can be synthesized from 4-hydroxy-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile through a series of steps including hydrolysis, decarboxylation, and chlorination with a reagent like phosphorus oxychloride.

Step 4: Synthesis of Foretinib

-

To a solution of N-(4-amino-3-fluorophenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (from Step 2) in a suitable aprotic polar solvent such as DMF or NMP, add a strong base (e.g., sodium hydride) at 0°C.

-

After stirring for a short period, add the 4-chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline (from Step 3).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) until the starting materials are consumed.

-

Cool the reaction mixture, quench with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to afford Foretinib.

Signaling Pathways Inhibited by Foretinib

Foretinib exerts its anti-tumor effects by simultaneously blocking multiple critical signaling pathways involved in cell proliferation, survival, migration, and angiogenesis. The primary pathways inhibited are the MET and VEGFR signaling cascades.

Figure 2: Simplified MET and VEGFR signaling pathways inhibited by Foretinib.

Activation of the MET receptor by its ligand, Hepatocyte Growth Factor (HGF), and VEGFR2 by Vascular Endothelial Growth Factor (VEGF) leads to the recruitment and activation of downstream signaling molecules, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways. These pathways are central to regulating cell proliferation, survival, and migration.[5][6] Foretinib's inhibition of MET and VEGFR2 phosphorylation effectively blocks these downstream signals, leading to the suppression of tumor growth and angiogenesis.[6][7]

Conclusion

The synthesis and application of Foretinib demonstrate the utility of fluorinated methoxyphenylacetic acid derivatives as key building blocks in the development of potent and selective kinase inhibitors. The detailed protocols and biological data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel targeted therapies. The principles of molecular design and the synthetic strategies illustrated by Foretinib can be adapted for the creation of new chemical entities targeting a wide range of kinases implicated in human diseases.

References

- 1. tdcommons.org [tdcommons.org]

- 2. WO2011009095A8 - Crystalline forms of n-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]-quinolin-4-yl}oxy)phenyl]-n'-(4-fluorophenyl)cyclopropane-1, 1-dicarboxamide - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CN105218445B - A kind of preparation method of tyrosine kinase inhibitor Foretinib - Google Patents [patents.google.com]

- 6. CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]

- 7. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Streamlined Amide Coupling of 3-Fluoro-2-methoxyphenylacetic Acid for Discovery Chemistry

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, with a significant number of pharmaceuticals incorporating this functional group.[1] The synthesis of novel amide derivatives is crucial for exploring structure-activity relationships (SAR) and identifying new therapeutic candidates. This application note provides a detailed protocol for the efficient coupling of 3-Fluoro-2-methoxyphenylacetic acid with a variety of primary and secondary amines. 3-Fluoro-2-methoxyphenylacetic acid is a valuable building block in the synthesis of complex molecules due to its specific substitution pattern which can influence compound conformation and metabolic stability.

This document outlines two robust and widely used coupling methods: one employing the carbodiimide reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with the additive 1-Hydroxybenzotriazole (HOBt), and another utilizing the uronium salt-based reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[2][3][4][5] These methods are known for their high efficiency, mild reaction conditions, and broad substrate scope.[6]

Target Audience

This document is intended for researchers, scientists, and drug development professionals actively engaged in synthetic and medicinal chemistry.

Experimental Overview

The general strategy for the amide coupling of 3-Fluoro-2-methoxyphenylacetic acid involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine.[6]

Workflow Diagram

Caption: General workflow for the amide coupling of 3-Fluoro-2-methoxyphenylacetic acid.

Detailed Experimental Protocols

Materials and Equipment

-

3-Fluoro-2-methoxyphenylacetic acid

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Magnetic stirrer and stir bars

-

Round-bottom flasks

-

Standard glassware for aqueous work-up and extraction

-

Silica gel for column chromatography

-

Rotary evaporator

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method for routine amide bond formation.

-

To a stirred solution of 3-Fluoro-2-methoxyphenylacetic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M) at 0 °C, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Add DIPEA (3.0 eq) dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate or DCM (3 x volume of the reaction).

-

Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, often used for sterically hindered substrates or when rapid reaction times are desired.[2][5]

-

In a round-bottom flask, dissolve 3-Fluoro-2-methoxyphenylacetic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M).

-

Add HATU (1.1 eq) to the solution, followed by the amine (1.1 eq).

-

Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

-